PD180970

Descripción general

Descripción

PD 180970 es un derivado novedoso de pirido[2,3-d]pirimidina que funciona como un inhibidor competitivo de ATP de las proteínas tirosina quinasas. Es particularmente efectivo contra la tirosina quinasa p210 Bcr-Abl, que está implicada en la leucemia mieloide crónica. PD 180970 ha mostrado ser prometedor en la inducción de apoptosis en células leucémicas, lo que lo convierte en un posible agente terapéutico para la leucemia Bcr-Abl positiva .

Métodos De Preparación

La síntesis de PD 180970 implica la formación de la estructura central de pirido[2,3-d]pirimidina, seguida de la introducción de varios sustituyentes. La ruta sintética generalmente incluye:

Formación del núcleo de pirido[2,3-d]pirimidina: Este paso implica la ciclación de precursores apropiados en condiciones específicas.

Introducción de sustituyentes: Se introducen varios sustituyentes, como grupos diclorofenilo y fluorometilfenilo, mediante reacciones de sustitución nucleofílica.

Purificación: El producto final se purifica utilizando técnicas como la recristalización o la cromatografía para lograr una alta pureza.

Análisis De Reacciones Químicas

PD 180970 sufre varios tipos de reacciones químicas, que incluyen:

Oxidación: El compuesto se puede oxidar en condiciones específicas, lo que lleva a la formación de derivados oxidados.

Reducción: Las reacciones de reducción pueden modificar los grupos funcionales presentes en PD 180970.

Sustitución: Las reacciones de sustitución nucleofílica se utilizan comúnmente para introducir varios sustituyentes en el núcleo de pirido[2,3-d]pirimidina.

Aplicaciones Científicas De Investigación

PD 180970 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Química: Se utiliza como un compuesto de herramienta para estudiar la inhibición de las proteínas tirosina quinasas.

Biología: PD 180970 se emplea en la investigación para comprender el papel de la tirosina quinasa Bcr-Abl en la señalización celular y la apoptosis.

Medicina: El compuesto se investiga por sus posibles efectos terapéuticos en el tratamiento de la leucemia mieloide crónica y otros cánceres.

Industria: PD 180970 se utiliza en el desarrollo de inhibidores de quinasas y otros agentes farmacéuticos .

Mecanismo De Acción

PD 180970 ejerce sus efectos inhibiendo la autofosforilación de la tirosina quinasa p210 Bcr-Abl. Esta inhibición bloquea la actividad quinasa de Bcr-Abl, lo que lleva a la supresión de las vías de señalización descendentes que promueven la proliferación y supervivencia celular. El compuesto también inhibe otras quinasas, como Src y KIT, contribuyendo a su actividad de amplio espectro. La inhibición de estas quinasas induce apoptosis en células leucémicas, lo que convierte a PD 180970 en un potente agente anticancerígeno .

Comparación Con Compuestos Similares

PD 180970 es único entre los inhibidores de quinasas debido a su alta potencia y selectividad para la tirosina quinasa p210 Bcr-Abl. Compuestos similares incluyen:

Imatinib: Otro inhibidor de Bcr-Abl, pero PD 180970 ha mostrado actividad contra mutaciones de Bcr-Abl resistentes a imatinib.

Dasatinib: Un inhibidor de múltiples quinasas con actividad más amplia pero diferentes perfiles de selectividad.

Nilotinib: Similar a imatinib pero con mayor potencia y selectividad para Bcr-Abl .

PD 180970 destaca por su capacidad para inhibir múltiples quinasas y su potencial para superar los mecanismos de resistencia observados con otros inhibidores.

Actividad Biológica

PD180970 is a novel pyrido[2,3-d]pyrimidine derivative recognized primarily for its potent inhibition of the Bcr-Abl tyrosine kinase, which plays a critical role in the pathogenesis of chronic myelogenous leukemia (CML). This compound has garnered attention due to its efficacy against various mutations of the Bcr-Abl kinase that confer resistance to traditional therapies like imatinib.

This compound functions as an ATP-competitive inhibitor of the Bcr-Abl tyrosine kinase. Unlike imatinib, which is sensitive to certain mutations within the Bcr-Abl kinase domain, this compound retains its inhibitory activity against several resistant mutations, including those at positions H396P and A380T. This unique binding capability allows this compound to induce apoptosis in Bcr-Abl-expressing leukemic cells effectively.

Key Findings on Biological Activity

- Inhibition of Bcr-Abl Mutants : this compound has demonstrated significant inhibitory activity against various Bcr-Abl mutants that are resistant to imatinib. For instance, it exhibits an IC50 value of 43 nM against the A380T mutation, comparable to wild-type Abl, whereas imatinib shows a 14-fold higher IC50 for this mutation .

- Apoptosis Induction : The compound selectively induces apoptosis in CML cells, particularly those expressing Bcr-Abl. In studies involving Ba/F3 cells expressing different Bcr-Abl mutations, this compound was able to inhibit cell proliferation effectively, demonstrating its potential as a therapeutic option for resistant CML cases .

Comparative Efficacy

The following table summarizes the comparative efficacy of this compound against various Bcr-Abl mutations compared to imatinib:

| Mutation | This compound IC50 (nM) | Imatinib IC50 (nM) | Sensitivity Ratio |

|---|---|---|---|

| Wild-type | 25 | 300 | 12 |

| H396P | 25 | >10,000 | Sensitive |

| A380T | 43 | 6000 | Sensitive |

| Y253F | 120 | 3040 | Sensitive |

| T315I | >250 | >10,000 | Resistant |

Study 1: Efficacy Against CML Cell Lines

In a study assessing the activity of this compound in CML cell lines, researchers found that the compound effectively inhibited proliferation and induced apoptosis in K562 cells (a standard CML cell line). The study highlighted that this compound's mechanism did not rely on conformational changes in the kinase domain, allowing it to overcome resistance mechanisms present in many patient-derived samples .

Study 2: Structural Insights

Structural biology studies have provided insights into how this compound interacts with the Bcr-Abl kinase. Multiple cocrystal structures revealed that this compound binds to the active site of Bcr-Abl without necessitating significant conformational adjustments. This characteristic is crucial for maintaining its effectiveness against mutated forms of the kinase .

Study 3: In Vivo Efficacy

In vivo studies using mouse models have shown that oral administration of this compound significantly inhibits tumor growth associated with CML without inducing severe toxicity. These findings suggest its potential for clinical application in treating resistant forms of leukemia .

Propiedades

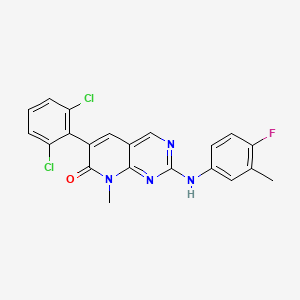

IUPAC Name |

6-(2,6-dichlorophenyl)-2-(4-fluoro-3-methylanilino)-8-methylpyrido[2,3-d]pyrimidin-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15Cl2FN4O/c1-11-8-13(6-7-17(11)24)26-21-25-10-12-9-14(20(29)28(2)19(12)27-21)18-15(22)4-3-5-16(18)23/h3-10H,1-2H3,(H,25,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLCFEJAMCRLYRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)NC2=NC=C3C=C(C(=O)N(C3=N2)C)C4=C(C=CC=C4Cl)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15Cl2FN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90415508 | |

| Record name | PD180970 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90415508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

429.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

287204-45-9 | |

| Record name | PD-180970 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0287204459 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PD180970 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90415508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PD-180970 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PD-180970 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TSO2IAD7WJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.